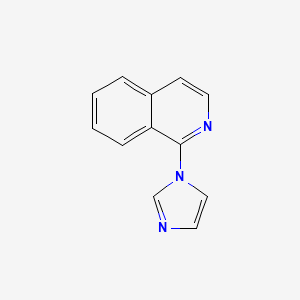

1-(1H-imidazol-1-yl)isoquinoline

Description

Properties

IUPAC Name |

1-imidazol-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)5-6-14-12(11)15-8-7-13-9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGSJXRJUPCKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of isoquinoline with imidazole under specific conditions. For instance, the reaction can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-(1H-imidazol-1-yl)isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-1-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

1-(1H-imidazol-1-yl)isoquinoline serves as a building block in the synthesis of complex organic molecules. Its structural attributes allow for versatile modifications, leading to the development of new compounds with tailored properties.

Synthesis Techniques

- Cyclization Reactions : The synthesis typically involves cyclization reactions where isoquinoline reacts with imidazole, often facilitated by bases like potassium carbonate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

- Industrial Production : For larger-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity while minimizing environmental impact.

Biological Applications

The compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor . It has been investigated for interactions with various biological macromolecules, showcasing potential therapeutic properties.

Antimicrobial and Anticancer Activities

- Studies have indicated that derivatives of 1-(1H-imidazol-1-yl)isoquinoline exhibit significant antimicrobial activity against various pathogens, including E. coli and Candida albicans .

- In anticancer research, compounds derived from this structure have shown promising cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver), with IC50 values indicating effective inhibition of cell growth .

Material Science

The compound is also explored in the field of material science, particularly in the development of advanced materials such as organic semiconductors and catalysts. Its unique electronic properties make it suitable for applications in energy conversion technologies and luminescent probes .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of 1-(1H-imidazol-1-yl)isoquinoline for their cytotoxic potential against different cancer cell lines using the MTT assay. The results highlighted specific compounds with low IC50 values, indicating strong anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 20a | C6 | 27.0 ± 1.41 |

| 20g | HepG2 | 58.33 ± 2.89 |

| Cisplatin | HepG2 | 46.67 ± 7.64 |

This study illustrates the potential of these compounds as candidates for further development into anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives against Gram-negative bacteria and fungi. The results demonstrated significant activity against Pseudomonas aeruginosa and Aspergillus niger, suggesting that these compounds could serve as effective agents in treating infections .

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)isoquinoline involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of 1-(1H-imidazol-1-yl)isoquinoline are heavily influenced by the position of the imidazole substituent and additional functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Spectroscopic and Computational Characterization

1-(1H-Imidazol-1-yl)isoquinoline is characterized using:

- ¹H/¹³C NMR: Confirms regioselectivity of the imidazole-isoquinoline bond and detects substituent effects (e.g., ethyl groups in 4-ethyl derivatives cause upfield shifts) .

- Mass Spectrometry : Validates molecular weight (195.22 g/mol) and fragmentation patterns.

- DFT Calculations: Predicts electron density distribution, reactivity sites, and interaction potentials with biological targets (e.g., enzyme active sites) .

Key Research Findings

Antimicrobial Potential: The compound’s imidazole ring disrupts microbial cell membranes, while the isoquinoline scaffold inhibits DNA gyrase, showing broad-spectrum activity .

Anticancer Applications : Derivatives with electron-withdrawing groups (e.g., fluoro or chloro) exhibit enhanced cytotoxicity via topoisomerase inhibition .

Material Science Utility : The planar structure facilitates use in organic semiconductors, with computed HOMO-LUMO gaps (~3.2 eV) suitable for optoelectronic devices .

Q & A

Synthesis and Purification

Q: What synthetic routes are effective for preparing 1-(1H-imidazol-1-yl)isoquinoline, and how can purity be optimized? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing imidazole derivatives with isoquinoline precursors in chloroform or dichloromethane under inert conditions (e.g., nitrogen atmosphere) is a common approach . Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity through HPLC or melting point analysis is critical .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure of 1-(1H-imidazol-1-yl)isoquinoline? A: Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR in DMSO-d6 or CDCl3 to identify imidazole proton environments (δ 7.5–8.5 ppm) and isoquinoline aromatic signals.

- X-ray diffraction (XRD) for crystallographic confirmation, as demonstrated for related imidazole-isoquinoline hybrids .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1062 for C₁₂H₁₀N₃⁺).

Reactivity and Stability

Q: How does the imidazole substituent influence the compound’s stability under varying pH and solvent conditions? A: The imidazole ring confers pH-dependent stability due to its basic nitrogen atoms. In acidic conditions (pH < 4), protonation of the imidazole N3 atom may enhance solubility but reduce nucleophilic reactivity. Stability studies in buffered solutions (pH 3–10) with UV-Vis monitoring are recommended. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound better than protic solvents .

Biological Activity Mechanisms

Q: What experimental models are suitable for studying its interaction with biological targets? A:

- In vitro assays : Use isolated rat papillary muscle preparations to evaluate calcium channel modulation, as done for structurally related isoquinoline alkaloids .

- Enzyme inhibition studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to imidazole-recognizing targets (e.g., histamine receptors) .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities or stability profiles? A: Conduct comparative studies under standardized conditions (e.g., fixed pH, temperature). For example:

- Replicate antifungal assays (e.g., Candida albicans MIC tests) using protocols from conflicting studies .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity). Computational tools like ChemAxon or MOE can model structure-activity relationships to reconcile differences .

Advanced Functionalization Strategies

Q: What methodologies enable selective functionalization of the imidazole or isoquinoline moieties? A:

- Electrophilic substitution : Brominate the isoquinoline ring using NBS (N-bromosuccinimide) in CCl4.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the imidazole C2 position .

- Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield the imidazole nitrogen during multi-step syntheses .

Computational Modeling

Q: How can molecular dynamics (MD) simulations clarify its interactions with biomembranes or enzymes? A:

- Use GROMACS or NAMD to simulate lipid bilayer penetration, focusing on the compound’s amphiphilic properties (imidazole hydrophilicity vs. isoquinoline hydrophobicity).

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distributions and reactive sites for electrophilic attack .

Toxicity and Pharmacological Profiling

Q: What in vivo models are appropriate for evaluating its therapeutic potential and toxicity? A:

- Rodent models : Assess acute toxicity (LD50) via intraperitoneal administration and chronic effects in 28-day repeated-dose studies.

- Mitochondrial assays : Measure lipid peroxidation (LPO) and calcium megachannel activity in liver mitochondria to evaluate membrane-disrupting effects, as done for related isoquinoline conjugates .

Comparative Analysis with Analogues

Q: How does its bioactivity compare to structurally similar compounds like 1-(2-hydroxyethyl)imidazole derivatives? A: Perform structure-activity relationship (SAR) studies :

- Test analogues with substituted isoquinoline rings (e.g., 4-ethyl or 4-bromo derivatives) .

- Compare antifungal efficacy against sertaconazole derivatives using standardized MIC assays .

Stability in Formulation

Q: What formulation strategies enhance its stability in drug delivery systems? A:

- Liposomal encapsulation : Use phosphatidylcholine/cholesterol liposomes to protect against hydrolysis.

- Lyophilization : Prepare freeze-dried powders with trehalose or mannitol as cryoprotectants. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.